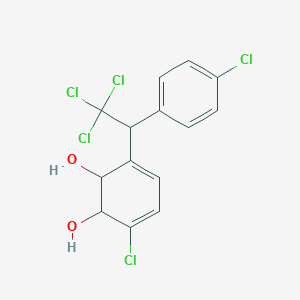
DDT-2,3-dihydrodiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DDT-2,3-dihydrodiol is the cyclohexadienediol formed by dearomatization of 2,3-dihydroxy-DDT by reduction at the C(2) and C(3) positions. It derives from a 2,3-dihydroxy-DDT.
科学的研究の応用
Chemical Properties and Structure
DDT-2,3-dihydrodiol is characterized by the following chemical properties:
- Molecular Formula : C14H11Cl5O2
- Molecular Weight : 388.5 g/mol
- IUPAC Name : (1S,2S)-3-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]cyclohexa-3,5-diene-1,2-diol
The compound's structure includes multiple chlorine atoms and a diol functional group, which contributes to its reactivity and interactions with biological systems .
Bioremediation Potential
One of the most significant applications of this compound is in the field of bioremediation. Various studies have demonstrated its potential for degradation by specific microbial strains under different environmental conditions.
Microbial Degradation Pathways
-
Anaerobic Conditions :
- Under anaerobic conditions, DDT can be reduced to DDD (dichlorodiphenyldichloroethane) and subsequently to DDE (dichlorodiphenyldichloroethylene) through reductive dechlorination. The formation of this compound occurs as an intermediate step in this pathway .
- Certain anaerobic bacteria, such as Clostridium species, have shown efficacy in degrading DDT to less harmful metabolites like DDD within short time frames .
-
Aerobic Conditions :
- Research indicates that aerobic bacteria can also utilize this compound as a substrate for degradation. For instance, studies have highlighted the role of Pseudomonas species in breaking down DDT under aerobic conditions .
- Fungal species such as Daedalae dickinsii have also been implicated in the degradation of DDT in contaminated soils .
| Microbial Strain | Degradation Rate (%) | Conditions |
|---|---|---|
| Clostridium sp. | 74% | Anaerobic |
| Pseudomonas acidovorans | 15.5 µmol/L in 21 days | Aerobic |
| G. trabeum | 43% | Non-sterile soil |
| D. dickinsii | 32% | Non-sterile soil |
Toxicological Assessments
The toxicological implications of DDT and its metabolites have been extensively studied. This compound has been linked to various biochemical changes in organisms exposed to it.
Impact on Hormonal Systems
Recent findings suggest that exposure to DDT and its metabolites can disrupt steroid hormone biosynthesis. For example:
- Studies on wild rats exposed to DDT revealed alterations in plasma metabolite levels associated with bile acid biosynthesis and related gene expression changes .
- Metabolomics approaches have identified significant biochemical pathways affected by DDT exposure, indicating potential biomarkers for assessing environmental toxicity .
Study on Soil Bioremediation
A study conducted by Megharaj et al. (1998) demonstrated the effectiveness of mixed microbial cultures in degrading DDT in soil environments. The introduction of specific strains resulted in measurable reductions of DDT levels over time, showcasing the practical application of this compound in bioremediation strategies .
Metabolomics Analysis
Another significant study utilized metabolomics to evaluate the effects of DDT on aquatic organisms like frogs. The research highlighted changes in metabolic pathways related to fatty acid metabolism due to DDT exposure, providing insights into ecological risks associated with pesticide contamination .
特性
分子式 |
C14H11Cl5O2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
3-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C14H11Cl5O2/c15-8-3-1-7(2-4-8)11(14(17,18)19)9-5-6-10(16)13(21)12(9)20/h1-6,11-13,20-21H |
InChIキー |
GSABQSGIWIDCHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















